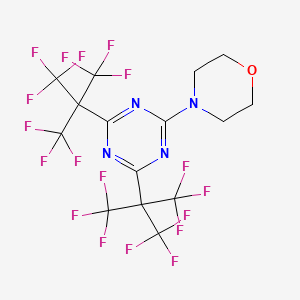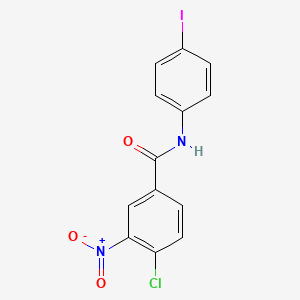![molecular formula C36H31NO5S B11692415 4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl naphthalene-1-sulfonate](/img/structure/B11692415.png)
4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl naphthalene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(2,2-Diméthyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phénanthridin-5-yl)-2-méthoxyphényl naphtalène-1-sulfonate est un composé organique complexe doté d'une structure unique qui combine plusieurs cycles aromatiques et aliphatiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-(2,2-Diméthyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phénanthridin-5-yl)-2-méthoxyphényl naphtalène-1-sulfonate implique plusieurs étapes, y compris la formation du noyau hexahydrobenzo[a]phénanthridine et la fonctionnalisation ultérieure. Les étapes clés impliquent généralement :
Formation du noyau hexahydrobenzo[a]phénanthridine : Ceci peut être réalisé par une série de réactions de cyclisation à partir de précurseurs appropriés.
Fonctionnalisation : Introduction du groupe 2,2-diméthyl-4-oxo et du groupe 2-méthoxyphényl naphtalène-1-sulfonate par diverses réactions organiques telles que l'acylation de Friedel-Crafts, la sulfonation et la méthylation.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse pour garantir un rendement et une pureté élevés. Cela peut inclure l'utilisation de catalyseurs, des conditions de réaction contrôlées (température, pression, pH) et des techniques de purification telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau des groupes méthoxy et diméthyl, conduisant à la formation d'oxydes correspondants.
Réduction : Les réactions de réduction peuvent cibler les groupes oxo, les convertissant en groupes hydroxyle.
Substitution : Les cycles aromatiques du composé peuvent subir des réactions de substitution électrophile et nucléophile, permettant une fonctionnalisation supplémentaire.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des réducteurs tels que le borohydrure de sodium (NaBH₄) et l'hydrure de lithium et d'aluminium (LiAlH₄) sont généralement utilisés.
Substitution : Des réactifs comme les halogènes (Cl₂, Br₂) et les nucléophiles (NH₃, OH⁻) sont couramment utilisés.
Produits majeurs
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools.
Applications De Recherche Scientifique
Chimie
En chimie, ce composé est utilisé comme brique de construction pour la synthèse de molécules plus complexes. Sa structure unique permet des modifications chimiques diverses, ce qui le rend précieux en synthèse organique.
Biologie
En recherche biologique, le composé peut être étudié pour ses interactions potentielles avec les macromolécules biologiques telles que les protéines et les acides nucléiques. Ses caractéristiques structurelles suggèrent qu'il pourrait agir comme un ligand ou un inhibiteur dans diverses voies biochimiques.
Médecine
Les applications médicinales potentielles du composé incluent son utilisation comme composé de tête dans la découverte de médicaments. Sa capacité à interagir avec des cibles moléculaires spécifiques en fait un candidat pour le développement de nouveaux agents thérapeutiques.
Industrie
Dans le secteur industriel, le composé peut être utilisé dans le développement de nouveaux matériaux, tels que les polymères et les revêtements, en raison de ses propriétés chimiques uniques.
Mécanisme d'action
Le mécanisme par lequel le 4-(2,2-Diméthyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phénanthridin-5-yl)-2-méthoxyphényl naphtalène-1-sulfonate exerce ses effets implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d'autres protéines, conduisant à la modulation de voies biochimiques. Les voies et les cibles exactes dépendraient de l'application et du contexte d'utilisation spécifiques.
Mécanisme D'action
The mechanism by which 4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl naphthalene-1-sulfonate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-(2,2-Diméthyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phénanthridin-5-yl)benzonitrile
- N-benzyl-2-[4-(2,2-diméthyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phénanthridin-5-yl)-2-méthoxyphénoxy]acétamide
Unicité
Ce qui distingue le 4-(2,2-Diméthyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phénanthridin-5-yl)-2-méthoxyphényl naphtalène-1-sulfonate des composés similaires est sa combinaison spécifique de groupes fonctionnels et de caractéristiques structurelles.
Propriétés
Formule moléculaire |
C36H31NO5S |
|---|---|
Poids moléculaire |
589.7 g/mol |
Nom IUPAC |
[4-(2,2-dimethyl-4-oxo-1,3,5,6-tetrahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl] naphthalene-1-sulfonate |
InChI |
InChI=1S/C36H31NO5S/c1-36(2)20-27-33-26-13-7-5-10-23(26)15-17-28(33)37-35(34(27)29(38)21-36)24-16-18-30(31(19-24)41-3)42-43(39,40)32-14-8-11-22-9-4-6-12-25(22)32/h4-19,35,37H,20-21H2,1-3H3 |
Clé InChI |
CBYMQLVMYYLDDT-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=C(C=C5)OS(=O)(=O)C6=CC=CC7=CC=CC=C76)OC)C(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-fluoro-N-{2-[(2-methylphenyl)carbamoyl]phenyl}benzamide](/img/structure/B11692343.png)
![4,6-bis[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N,N-diphenyl-1,3,5-triazin-2-amine](/img/structure/B11692356.png)
![4-{[2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B11692360.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,5-diiodobenzamide](/img/structure/B11692373.png)

![2-methoxy-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl propanoate](/img/structure/B11692386.png)
![3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B11692392.png)
![[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl][4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11692394.png)
![Nicotinic acid N'-[3-(4-isopropyl-phenyl)-acryloyl]-hydrazide](/img/structure/B11692395.png)
![17-(4-Fluorophenyl)-1-methyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B11692408.png)

![Cyclohexyl 4-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B11692412.png)
![(5Z)-1-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11692417.png)
